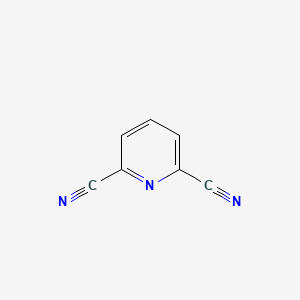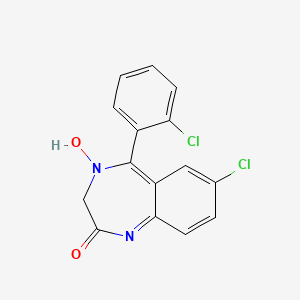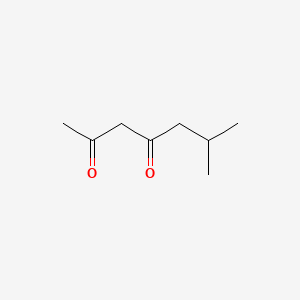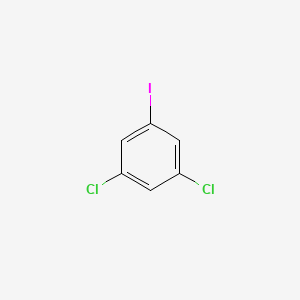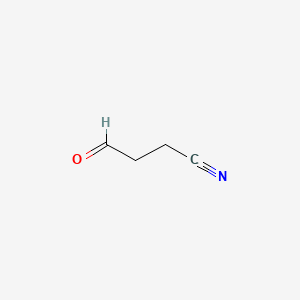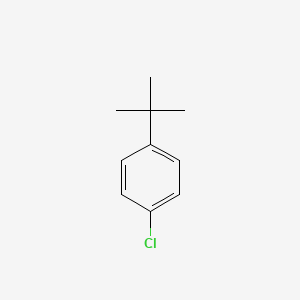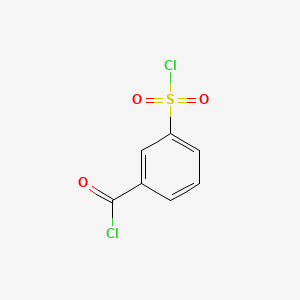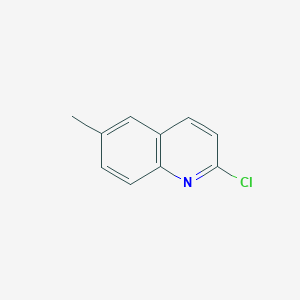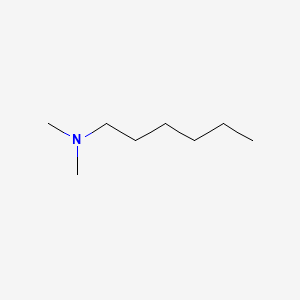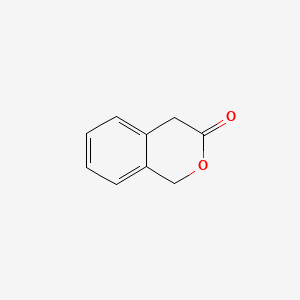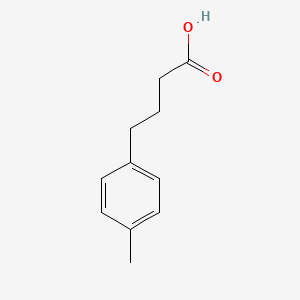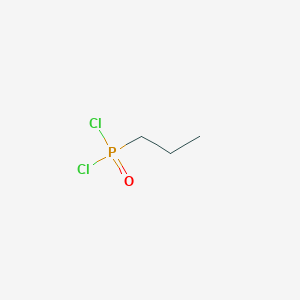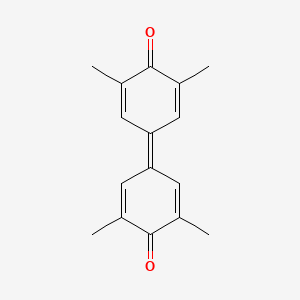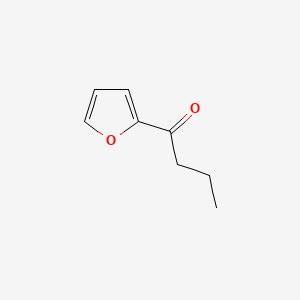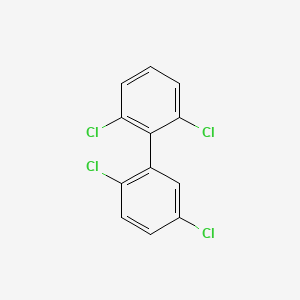
2,2',5,6'-Tetrachlorobiphenyl
Vue d'ensemble
Description
2,2’,5,5’-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals .
Molecular Structure Analysis
The molecular structure of 2,2’,5,5’-Tetrachlorobiphenyl can be represented by the SMILES stringClc1ccc(Cl)c(c1)-c2cc(Cl)ccc2Cl . The empirical formula is C12H6Cl4 and the molecular weight is 291.99 . Chemical Reactions Analysis
2,2’,5,5’-Tetrachlorobiphenyl has been shown to affect the oxidative phosphorylation system in rat liver mitochondria . It inhibits both the respiratory and the phosphorylation subsystems, and increases the membrane leak .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,5,5’-Tetrachlorobiphenyl include a molecular weight of291.99 , and a storage temperature of 2-8°C . It is a certified reference material .
Applications De Recherche Scientifique
Disposition and Metabolomic Effects in Female Rats
- Application Summary: This study characterizes the distribution and metabolomic effects of 2,2’,5,6’-Tetrachlorobiphenyl (PCB 52), an LC-PCB found in indoor and outdoor air, three weeks after intraperitoneal exposure of female Sprague Dawley rats .
- Methods of Application: The rats were exposed to 0, 1, 10, or 100 mg/kg BW of PCB 52. Gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis identified PCB 52 in all tissues investigated .
- Results: PCB 52 exposure did not affect overall body weight. Hydroxylated, sulfated, and methylated PCB 52 metabolites were primarily found in the serum and liver of rats exposed to 100 mg/kg BW . Metabolomic analysis revealed minor effects on L-cysteine, glycine, cytosine, sphingosine, thymine, linoleic acid, orotic acid, L-histidine, and erythrose serum levels .
Effects on Cell Membranes of Ralstonia Eutropha H850
- Application Summary: The effects of 2,2’,5,6’-Tetrachlorobiphenyl (TeCB), a PCB congener, and biphenyl on the cytoplasmic membranes of Ralstonia eutropha H850 were investigated .
- Methods of Application: The effects were measured by fluorescence polarization using 1,6-diphenyl-1,3,5-hexatriene (DPH) as the probe, and determining the cellular fatty acid compositions .
- Results: TeCB significantly affected the membrane of R. eutropha H850 cells grown on fructose by decreasing DPH fluorescence polarization . An increase in the ratio of total saturated to unsaturated fatty acids in cells grown on biphenyl suggested less of a fluidizing effect of TeCB on membranes in those cells .
Inhalation Exposure in Adolescent Rats
- Application Summary: This study investigated the disposition of 2,2’,5,5’-Tetrachlorobiphenyl (PCB52) and its metabolites in adolescent rats following acute, nose-only inhalation of PCB52 .
- Methods of Application: Male and female Sprague-Dawley rats were exposed for 4 hours by inhalation to approximately 14 or 23 μg/kg body weight of PCB52 using a nose-only exposure system .
- Results: PCB52 was present in adipose, brain, intestinal content, lung, liver, and serum. 2,2’,5,5’-Tetrachlorobiphenyl-4-ol (4-OH-PCB52) and one unknown mono-hydroxylated metabolite were detected in these compartments except for the brain . Several metabolites, including sulfated, methoxylated, and dechlorinated PCB52 metabolites, were primarily found in the liver, lung, and serum due to the short exposure time .
Effects on Oxidative Phosphorylation in Rat Liver Mitochondria
- Application Summary: This study investigated the response of the multicomponent oxidative phosphorylation system to 2,2’,5,5’-Tetrachlorobiphenyl (2,2’,5,5’-TCB) in rat liver mitochondria .
- Methods of Application: The effects were measured by modular kinetic analysis in rat liver mitochondria oxidizing succinate (+ rotenone) and glutamate + malate .
- Results: The toxin inhibited the rate of respiration with both substrates to a similar extent (by 23–26%) . It affected all three modules of the oxidative phosphorylation system: it inhibited both the respiratory and the phosphorylation subsystems, and increased the membrane leak .
Inhalation Exposure in Adolescent Rats
- Application Summary: This study investigated the disposition of 2,2’,5,5’-Tetrachlorobiphenyl (PCB52) and its metabolites in adolescent rats following acute, nose-only inhalation of PCB52 .
- Methods of Application: Male and female Sprague− Dawley rats (50−58 days of age, 210 ± 27 g; n = 6) were exposed for 4 h by inhalation to approximately 14 or 23 μg/kg body weight of PCB52 using a nose-only exposure system .
- Results: PCB52 was present in adipose, brain, intestinal content, lung, liver, and serum. 2,2’,5,5’-Tetrachlorobiphenyl-4-ol (4-OH-PCB52) and one unknown mono-hydroxylated metabolite were detected in these compartments except for the brain . Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis identified several metabolites, including sulfated, methoxylated, and dechlorinated PCB52 metabolites. These metabolites were primarily found in the liver (7 metabolites), lung (9 metabolites), and serum (9 metabolites) due to the short exposure time .
Effects on Oxidative Phosphorylation in Rat Liver Mitochondria
- Application Summary: This study investigated the response of the multicomponent oxidative phosphorylation system to 2,2’,5,5’-Tetrachlorobiphenyl (2,2’,5,5’-TCB) in rat liver mitochondria .
- Methods of Application: The effects were measured by modular kinetic analysis in rat liver mitochondria oxidizing succinate (+ rotenone) and glutamate + malate .
- Results: The toxin inhibited the rate of respiration with both substrates to a similar extent (by 23–26%) . We showed that 2,2’,5,5’-TCB affected all three modules of the oxidative phosphorylation system: it inhibited both the respiratory and the phosphorylation subsystems, and increased the membrane leak .
Safety And Hazards
Propriétés
IUPAC Name |
1,3-dichloro-2-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-4-5-9(14)8(6-7)12-10(15)2-1-3-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTUSTXGTCCSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073509 | |
| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',5,6'-Tetrachlorobiphenyl | |
CAS RN |
41464-41-9 | |
| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5,6'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WL1WP4G3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



